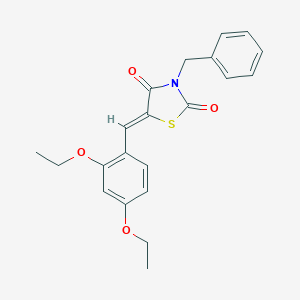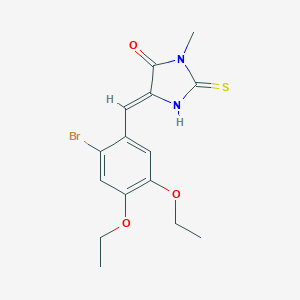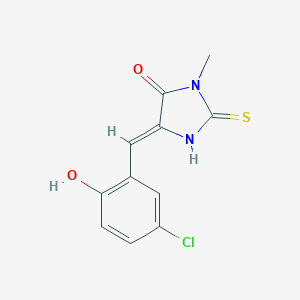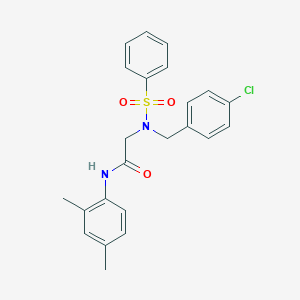![molecular formula C25H29N3O4S B301010 Methyl 4-({5-[4-(diethylamino)-2-ethoxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B301010.png)
Methyl 4-({5-[4-(diethylamino)-2-ethoxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-({5-[4-(diethylamino)-2-ethoxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate, commonly known as MEBT, is a synthetic compound with potential pharmacological properties. The compound is a member of the thiazolidine family and is known for its diverse biological activities.
Wirkmechanismus
MEBT is believed to exert its pharmacological effects by modulating various cellular signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. MEBT has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
MEBT has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). MEBT has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
Vorteile Und Einschränkungen Für Laborexperimente
MEBT has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of biological activities. However, MEBT also has some limitations. It is relatively unstable and can degrade over time, which can affect the reproducibility of experiments. Additionally, MEBT has not been extensively studied in vivo, and its safety and efficacy in humans are not yet fully understood.
Zukünftige Richtungen
There are several future directions for the study of MEBT. One area of research is the development of novel derivatives of MEBT with improved pharmacological properties. Another area of research is the investigation of the compound's potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of MEBT and its safety and efficacy in humans.
Synthesemethoden
MEBT is synthesized by the reaction of 2-ethoxy-4-(diethylamino)benzaldehyde with 2-amino-3-methyl-4-oxo-1,3-thiazolidine in the presence of methanol and acetic acid. The reaction is carried out at room temperature for 24 hours, and the resulting product is purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
MEBT has been extensively studied for its potential pharmacological properties. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial effects. The compound has also been investigated for its potential use in the treatment of diabetes, Alzheimer's disease, and other neurodegenerative disorders.
Eigenschaften
Produktname |
Methyl 4-({5-[4-(diethylamino)-2-ethoxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate |
|---|---|
Molekularformel |
C25H29N3O4S |
Molekulargewicht |
467.6 g/mol |
IUPAC-Name |
methyl 4-[[(5Z)-5-[[4-(diethylamino)-2-ethoxyphenyl]methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C25H29N3O4S/c1-6-28(7-2)20-14-11-18(21(16-20)32-8-3)15-22-23(29)27(4)25(33-22)26-19-12-9-17(10-13-19)24(30)31-5/h9-16H,6-8H2,1-5H3/b22-15-,26-25? |
InChI-Schlüssel |
ICCFFOKTHRNFLK-JXJWTFEASA-N |
Isomerische SMILES |
CCN(CC)C1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=NC3=CC=C(C=C3)C(=O)OC)S2)C)OCC |
SMILES |
CCN(CC)C1=CC(=C(C=C1)C=C2C(=O)N(C(=NC3=CC=C(C=C3)C(=O)OC)S2)C)OCC |
Kanonische SMILES |
CCN(CC)C1=CC(=C(C=C1)C=C2C(=O)N(C(=NC3=CC=C(C=C3)C(=O)OC)S2)C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-{3-Chloro-4-[(2-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B300928.png)
![(2-{[1-(4-Ethoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid](/img/structure/B300929.png)


![{4-[(Z)-{(2E)-2-[(3,4-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B300933.png)
![5-Benzylidene-2-[(4-bromophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B300935.png)
![(5Z)-3-benzyl-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B300937.png)
![5-{4-[(4-Bromobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B300939.png)
![N-[2,5-bis(methyloxy)phenyl]-2-[[(4-methylphenyl)methyl](phenylsulfonyl)amino]acetamide](/img/structure/B300940.png)
![2-{benzyl[(4-chlorophenyl)sulfonyl]amino}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B300942.png)
amino]acetamide](/img/structure/B300944.png)
![2-{benzyl[(4-chlorophenyl)sulfonyl]amino}-N-(3-fluorophenyl)acetamide](/img/structure/B300947.png)
